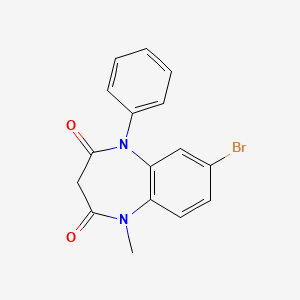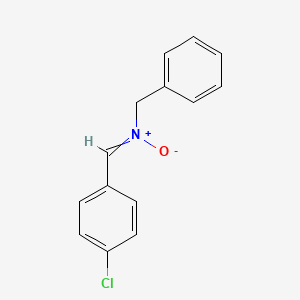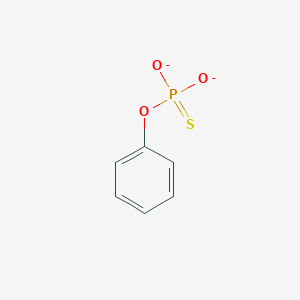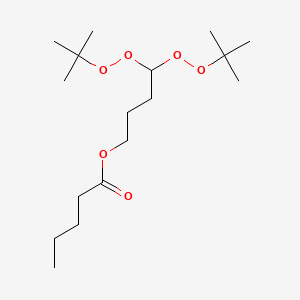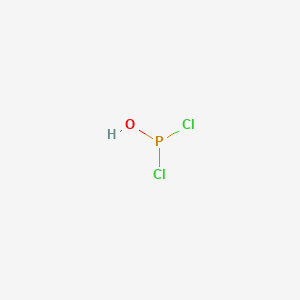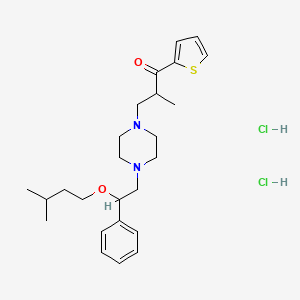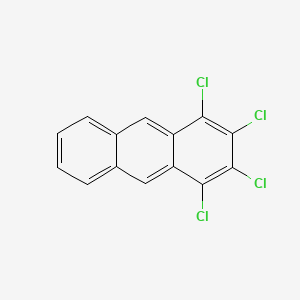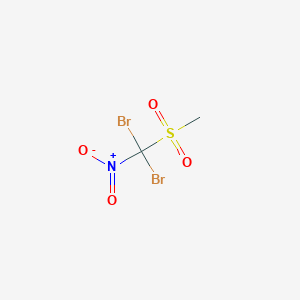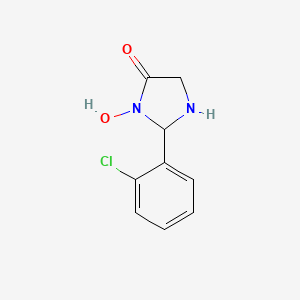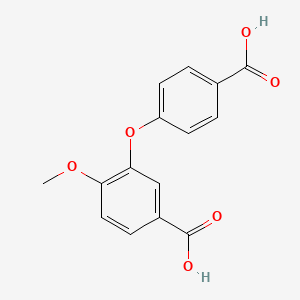
N,N-Diethylprop-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethylprop-1-en-2-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a prop-1-en-2-amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylprop-1-en-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of diethylamine with propenyl chloride under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylprop-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines with lower oxidation states.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
N,N-Diethylprop-1-en-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethylprop-1-en-2-amine involves its interaction with specific molecular targets. It is known to stimulate neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters play a crucial role in regulating various physiological processes, including mood, appetite, and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylprop-1-en-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylprop-1-en-1-amine: Similar structure but with a different position of the double bond.
N,N-Diethylprop-2-en-1-amine: Similar structure but with a different position of the double bond and nitrogen atom.
Uniqueness
N,N-Diethylprop-1-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .
Properties
CAS No. |
22752-61-0 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
N,N-diethylprop-1-en-2-amine |
InChI |
InChI=1S/C7H15N/c1-5-8(6-2)7(3)4/h3,5-6H2,1-2,4H3 |
InChI Key |
UKZSIFUVYBJAGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



